(2S)-2-amino-4,4-dimethylpentan-1-ol
Description
(2S)-2-Amino-4,4-dimethylpentan-1-ol is a chiral secondary alcohol with an amino group at the C2 position and two methyl substituents at the C4 position. Its molecular formula is C₇H₁₇NO, and it is commonly utilized as a hydrochloride salt for enhanced stability and solubility . The compound features a stereogenic center at C2 (S-configuration), making it a valuable chiral building block in asymmetric synthesis and pharmaceutical applications. Key physical properties include a molecular weight of 131.22 g/mol (free base) and a storage requirement of room temperature under an inert atmosphere to prevent degradation .
The compound’s SMILES notation is CC(C)(C)CC(CO)N, and its InChIKey is OCJXWXGVDQCFJW-UHFFFAOYSA-N .
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(2S)-2-amino-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChI Key |
OCJXWXGVDQCFJW-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)CC(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4,4-dimethylpentan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4,4-dimethylpentan-1-ol.
Amination: The hydroxyl group at the first carbon is converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted amines or amides.
Scientific Research Applications
(2S)-2-amino-4,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-amino-4,4-dimethylpentan-1-ol exerts its effects involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates biochemical pathways, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences:
Steric Effects: The 4,4-dimethyl groups in the target compound increase steric hindrance compared to the 4-methyl analogue. This reduces nucleophilic reactivity at the amino group and may limit its utility in sterically demanding reactions .
Solubility: As a hydrochloride salt, this compound exhibits higher water solubility than the free-base form of (2S)-2-amino-4-methylpentan-1-ol .
Synthetic Flexibility : The dimethyl variant’s branching may complicate synthetic modifications at C4, whereas the 4-methyl analogue offers a simpler backbone for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
